ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate
Description
Ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate is a synthetic organic compound with the molecular formula C13H12FN3O3. This compound is characterized by the presence of a cyano group, a fluoroaniline moiety, and a carbamate ester.
Properties
IUPAC Name |
ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)prop-2-enoyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3/c1-2-20-13(19)17-12(18)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3,(H,17,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICPJVACBPTAEF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/NC1=CC=C(C=C1)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with 4-fluoroaniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate has been investigated for its anticancer properties. In vitro studies demonstrate that it exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
These results indicate that the compound has potent anticancer properties and may serve as a candidate for further development.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues. The exact molecular targets and pathways involved are subjects of ongoing research, but preliminary findings suggest significant interactions with enzymes that regulate cell growth and apoptosis.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest moderate antibacterial activity, indicating potential applications in treating infections, particularly those caused by drug-resistant strains.
Study on Cancer Cell Lines
A comprehensive study investigated the mechanism of action of this compound on HeLa cells. Results indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways, significantly increasing caspase activity.
Antimicrobial Efficacy Study
Another study assessed its antimicrobial properties against various pathogens. The results highlighted its effectiveness against drug-resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(E)-2-cyano-3-(4-chloroanilino)-2-propenoyl]carbamate
- Ethyl N-[(E)-2-cyano-3-(4-bromoanilino)-2-propenoyl]carbamate
- Ethyl N-[(E)-2-cyano-3-(4-methoxyanilino)-2-propenoyl]carbamate
Uniqueness
Ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate is unique due to the presence of the fluoroaniline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .
Biological Activity
Ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- CAS Number : 77324-32-4
- Characteristics : The compound features a cyano group, a fluoroaniline moiety, and a carbamate ester, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the reaction of ethyl cyanoacetate with 4-fluoroaniline in the presence of sodium ethoxide. This method utilizes nucleophilic substitution mechanisms to achieve the desired product.
This compound has been investigated for its potential as an enzyme inhibitor or ligand for various biological targets. Its interaction with specific molecular targets may modulate biochemical pathways, although detailed mechanisms remain under research .
Antioxidant and Anticancer Activity
Recent studies have shown that related compounds exhibit significant antioxidant and anticancer activities. For instance, sodium salts derived from similar structures demonstrated potential against Ehrlich ascites carcinoma (EAC) cells in vivo. These studies indicated that treatment with such compounds led to increased expression of apoptotic markers like caspase 3 and reduced levels of osteopontin, suggesting a promising pathway for cancer treatment .
Case Studies
- Anticancer Effects : A study evaluated the sodium salt form of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate, which showed significant chemopreventive effects against EAC cells. The treatment resulted in decreased tumor volume and cell count with no apparent adverse effects on liver or kidney tissues .
- Biofilm Inhibition : Research into analogues of ethyl N-(2-phenethyl) carbamate indicated that certain compounds could inhibit biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA). This suggests that derivatives of ethyl carbamate may possess antibacterial properties .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| CAS Number | 77324-32-4 |
| Synthesis Method | Reaction with ethyl cyanoacetate and 4-fluoroaniline |
| Biological Activities | Antioxidant, anticancer, biofilm inhibition |
| Mechanisms | Enzyme inhibition, apoptosis induction |
Q & A
Basic: What are the recommended synthetic routes for ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step protocol:
Knoevenagel condensation : Reacting 4-fluoroaniline with a cyanoacrylate precursor under basic conditions (e.g., piperidine catalyst) to form the α,β-unsaturated cyanoacrylamide intermediate.
Carbamate formation : Introducing the ethyl carbamate group via reaction with ethyl chloroformate in anhydrous dichloromethane, with triethylamine as a base to neutralize HCl byproducts .
Optimization Tips :
- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) to avoid over-alkylation.
- Adjust solvent polarity (e.g., DMF for higher solubility of intermediates) and temperature (40–60°C) to improve yields .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is critical:
- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ peak at m/z 306.3) and purity (>95%).
- NMR Spectroscopy :
- ¹H NMR : Look for the acrylamide proton (δ 7.8–8.2 ppm, d, J = 15 Hz) and 4-fluoroaniline aromatic protons (δ 6.8–7.3 ppm) .
- ¹³C NMR : Verify the cyano group (δ 115–120 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- FT-IR : Confirm C≡N stretch (~2200 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
Advanced: How can crystallographic data resolve contradictions in proposed molecular configurations (e.g., E/Z isomerism)?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation:
- Crystal Growth : Use slow evaporation in ethanol/water (1:1) to obtain diffraction-quality crystals.
- SHELX Refinement : Employ SHELXL for structure solution, refining parameters like thermal displacement and occupancy. The E configuration is confirmed by the dihedral angle between the cyano and 4-fluoroanilino groups (>150°) .
- Data Contradictions : If NMR suggests a mixture, SC-XRD can identify dominant isomers or co-crystallized solvents affecting interpretation .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
SAR studies require systematic modifications and biological assays:
- Core Modifications : Replace the 4-fluoroanilino group with other halogenated aryl amines (e.g., 2,4-dichloro) to assess electronic effects on bioactivity .
- Functional Group Swapping : Substitute the ethyl carbamate with methyl or tert-butyl groups to evaluate steric impacts.
- Biological Testing :
- Antifungal Activity : Use Candida albicans microdilution assays (MIC range: 2–16 µg/mL).
- Enzyme Inhibition : Screen against cytochrome P450 isoforms to identify metabolic stability trends .
Advanced: How can researchers address discrepancies in biological activity data across studies (e.g., conflicting MIC values)?
Methodological Answer:
Contradictions often arise from methodological variability. Standardize protocols:
- MIC Assays : Follow CLSI guidelines (e.g., RPMI-1640 medium, 48-hour incubation at 35°C) to ensure reproducibility.
- Control Compounds : Include fluconazole or amphotericin B as positive controls.
- Data Normalization : Express activity as logP-corrected values to account for solubility differences. Cross-validate using orthogonal assays (e.g., time-kill curves) .
Advanced: What computational methods predict intermolecular interactions (e.g., hydrogen bonding) relevant to crystallization?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model hydrogen bonds between the carbamate carbonyl and adjacent NH/OH groups.
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bond motifs (e.g., C(4) chains or R₂²(8) rings) observed in crystal packing .
- Solvent Effects : Simulate lattice energy with Materials Studio to predict solvent inclusion (e.g., ethanol vs. acetonitrile) .
Basic: What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the acrylamide moiety.
- Moisture Control : Use desiccants (silica gel) to avoid carbamate hydrolysis.
- Stability Monitoring : Perform HPLC every 3 months; degradation manifests as a new peak at tR 4.2 min (hydrolyzed carboxylic acid) .
Advanced: How can researchers design analogs to reduce toxicity while maintaining efficacy?
Methodological Answer:
- Metabolic Profiling : Identify major metabolites via liver microsome assays (e.g., human CYP3A4). Replace labile groups (e.g., ethyl carbamate → trifluoroethyl).
- Toxicity Screening : Use zebrafish embryos (LC₅₀ > 100 µM) or HEK293 cell viability assays (CC₅₀ > 50 µM).
- Bioisosteres : Replace the cyano group with a nitro or trifluoromethyl group to balance potency and safety .
Table 1: Key Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.12 (d, J = 15 Hz, 1H, CH=), 7.45–7.30 (m, 4H, Ar-H), 4.20 (q, 2H, OCH₂) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.1 (C=O), 158.9 (C≡N), 135.2 (C-F), 117.5 (CN) | |
| FT-IR | 2215 cm⁻¹ (C≡N), 1702 cm⁻¹ (C=O carbamate), 1650 cm⁻¹ (C=O acrylamide) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
